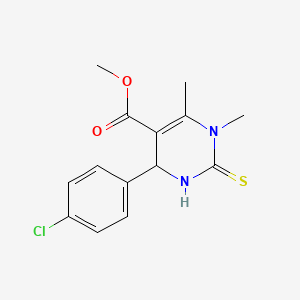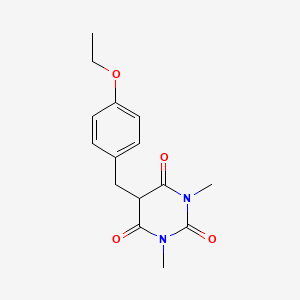![molecular formula C18H29NO B5049422 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine](/img/structure/B5049422.png)
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine, also known as TBPB, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. TBPB is a selective agonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and heat. In
Mécanisme D'action
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine selectively activates TRPV1 channels, causing an influx of calcium ions into the cell. This influx of calcium ions leads to the activation of downstream signaling pathways, which can result in the sensation of pain or heat. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been shown to be a potent and selective agonist for TRPV1 channels, making it a valuable research tool for studying these channels.
Biochemical and Physiological Effects:
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been shown to induce calcium influx in cells expressing TRPV1 channels, leading to the activation of downstream signaling pathways. This activation can result in the sensation of pain or heat. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been used to study the role of TRPV1 channels in neuropathic pain, inflammatory pain, and thermoregulation. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has also been shown to have a dose-dependent effect on TRPV1 channels, with higher doses resulting in a greater influx of calcium ions.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has several advantages as a research tool, including its selectivity for TRPV1 channels and its ability to induce calcium influx in cells expressing these channels. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has also been shown to be a potent agonist for TRPV1 channels, making it a valuable tool for studying these channels. However, 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has some limitations as a research tool, including its potential to activate other ion channels and its potential to induce off-target effects.
Orientations Futures
There are several future directions for research on 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine, including investigating its potential as a therapeutic agent for pain and heat disorders, studying its interactions with other ion channels, and exploring its potential as a research tool for other TRP channels. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has the potential to provide valuable insights into the function of TRPV1 channels and other ion channels, making it a valuable tool for future scientific studies.
Conclusion:
In conclusion, 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine is a selective agonist for TRPV1 channels, which are involved in the sensation of pain and heat. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been used in several scientific studies to investigate the role of TRPV1 channels in pain and heat sensation. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has several advantages as a research tool, including its selectivity for TRPV1 channels and its ability to induce calcium influx in cells expressing these channels. However, 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has some limitations as a research tool, including its potential to activate other ion channels and its potential to induce off-target effects. There are several future directions for research on 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine, including investigating its potential as a therapeutic agent for pain and heat disorders, studying its interactions with other ion channels, and exploring its potential as a research tool for other TRP channels.
Méthodes De Synthèse
The synthesis of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine involves several steps, including the reaction of 4-tert-butyl-2-methylphenol with 3-chloropropylamine to form 3-(4-tert-butyl-2-methylphenoxy)propylamine. This intermediate is then reacted with pyrrolidine to form 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine. The synthesis of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been optimized to produce high yields and purity, making it a viable research tool for scientific studies.
Applications De Recherche Scientifique
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been used in several scientific studies to investigate the role of TRPV1 channels in pain and heat sensation. TRPV1 channels are involved in the perception of pain and heat, and 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine can selectively activate these channels, allowing researchers to study their function. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been used in studies investigating the role of TRPV1 channels in neuropathic pain, inflammatory pain, and thermoregulation.
Propriétés
IUPAC Name |
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-14-16(18(2,3)4)8-9-17(15)20-13-7-12-19-10-5-6-11-19/h8-9,14H,5-7,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZFXCGWMYFFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5049351.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5049355.png)



![4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5049391.png)
![6-chloro-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5049402.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5049415.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5049420.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B5049428.png)
![N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5049436.png)
![8-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5049443.png)
